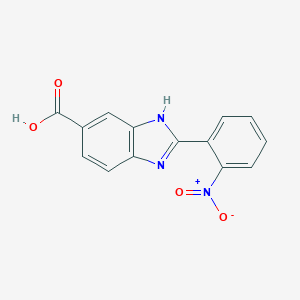

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid

Übersicht

Beschreibung

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H9N3O4 and its molecular weight is 283.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including analgesic, antispasmodic, and potential anticancer effects.

Chemical Structure

The chemical structure of this compound features a benzimidazole core with a nitrophenyl substituent at the 2-position and a carboxylic acid group at the 5-position. This configuration is crucial for its biological properties.

Analgesic and Antispasmodic Activities

Research has demonstrated that this compound exhibits significant analgesic activity . In a study involving tail clamp tests on mice, the compound showed naloxone-sensitive analgesic effects, indicating its action on central nervous system pathways. However, it did not demonstrate significant activity in tail immersion tests, suggesting a specific mechanism of action .

Additionally, the compound displayed antispasmodic activity against KCl-induced contractions in isolated rat ileum but was ineffective against acetylcholine-induced contractions. This specificity hints at its potential use in gastrointestinal disorders where muscle contraction modulation is necessary .

The mechanism underlying the biological activities of this compound may involve interactions with specific receptors or enzymes. The presence of the nitro group is hypothesized to enhance binding affinity to targets involved in pain modulation and muscle contraction regulation. Additionally, the carboxylic acid group may play a role in solubility and bioavailability, influencing pharmacokinetic properties .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Analgesic Activity | Antispasmodic Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Benzimidazole derivatives (general) | Variable | Variable | High |

| Other nitrophenyl benzimidazoles | Moderate | Low | Moderate |

Case Studies

- Analgesic Study : A study conducted in 2003 evaluated various benzimidazole compounds for analgesic effects. The findings indicated that this compound was one of the most effective compounds tested, particularly due to its naloxone sensitivity, which suggests opioid-like mechanisms .

- Antispasmodic Evaluation : Another study focused on the antispasmodic effects of this compound on isolated rat ileum preparations. The results highlighted its effectiveness against KCl-induced spasms but not against those induced by acetylcholine, indicating selective action on certain pathways .

- Anticancer Potential : Research into related benzimidazole derivatives revealed significant cytotoxicity against leukemia cells with IC50 values as low as 3 µM, suggesting that structural modifications could lead to potent anticancer agents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is C15H12N2O4, with a molecular weight of approximately 283.24 g/mol. The presence of the nitro group at the ortho position enhances its electronic properties, which are crucial for biological interactions.

Analgesic Activity

Research has demonstrated that this compound exhibits notable analgesic properties. A study conducted by Aydin et al. (2003) found that this compound showed significant naloxone-sensitive analgesic activity in specific animal models, indicating its potential as a pain management agent. The compound was effective in reducing pain responses in tail clamp tests but did not exhibit similar effects in tail immersion tests, suggesting a central mechanism of action .

Table 1: Analgesic Activity Overview

| Compound | Test Method | Result |

|---|---|---|

| This compound | Tail Clamp Test | Significant analgesic activity |

| This compound | Tail Immersion Test | No significant effect |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain benzimidazole derivatives have shown effectiveness against various bacterial strains. For instance, libraries of benzimidazoles, including those with nitro substitutions, demonstrated activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Streptococcus faecalis | 4 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. The compound has been implicated in inducing apoptosis in cancer cells through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways .

Case Study: Antileukemic Activity

A study highlighted the synthesis of related compounds that exhibited potent antileukemic activity with IC50 values as low as 3 µM against leukemia cell lines. The mechanism involved downregulation of pro-apoptotic proteins and upregulation of anti-apoptotic factors .

Binding Affinity Studies

Investigations into the interactions between this compound and biological macromolecules have revealed promising binding affinities with proteins and enzymes. These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4/c18-14(19)8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGDEJPRBPXJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434269 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190121-93-8 | |

| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.